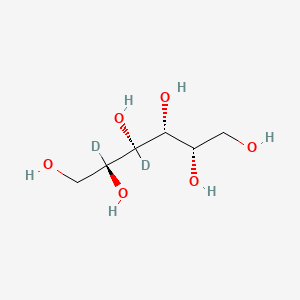octadec-9-enamide](/img/structure/B12412110.png)
(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl](1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (Z)-N-(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yloctadec-9-enamide is a complex organic molecule characterized by its unique stereochemistry and isotopic labeling
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yloctadec-9-enamide involves several key steps:
Starting Materials: The synthesis begins with the preparation of the two main fragmentsthe dihydroxyoctadec-4-en-2-yl fragment and the octadec-9-enamide fragment.
Coupling Reaction: The two fragments are then coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Isotopic Labeling: The incorporation of the isotopic label (13C) is achieved through the use of isotopically labeled starting materials or by introducing the label during the synthesis of the fragments.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted amides or esters.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and isotopic labeling make it valuable for studying reaction mechanisms and kinetics.
Biology
In biological research, the compound can be used as a probe to study lipid metabolism and signaling pathways. Its isotopic label allows for precise tracking in metabolic studies.
Medicine
Industry
In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of (Z)-N-(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yloctadec-9-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide: Similar structure but without isotopic labeling.
(E)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide: Different stereochemistry at the double bond.
(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide: Different stereochemistry at the hydroxyl groups.
Uniqueness
The uniqueness of (Z)-N-(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yloctadec-9-enamide lies in its isotopic labeling and specific stereochemistry, which provide distinct advantages in research applications, such as tracking metabolic pathways and studying reaction mechanisms.
特性
分子式 |
C36H69NO3 |
|---|---|
分子量 |
581.8 g/mol |
IUPAC名 |
(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl](1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enamide |
InChI |
InChI=1S/C36H69NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29,31,34-35,38-39H,3-16,19-28,30,32-33H2,1-2H3,(H,37,40)/b18-17-,31-29+/t34-,35+/m0/s1/i1+1,3+1,5+1,7+1,9+1,11+1,13+1,15+1,17+1,18+1,20+1,22+1,24+1,26+1,28+1,30+1,32+1,36+1 |
InChIキー |
OBFSLMQLPNKVRW-JRZNUGNESA-N |
異性体SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N[13C](=O)[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH3])O |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


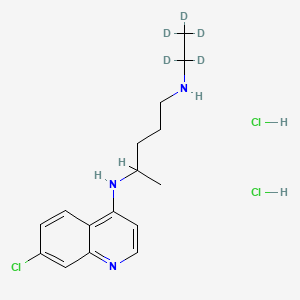

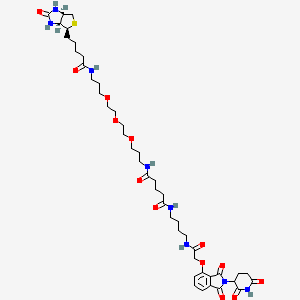
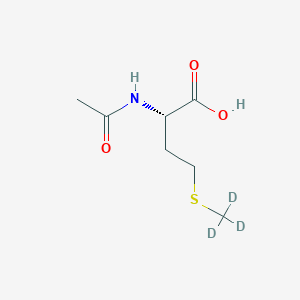
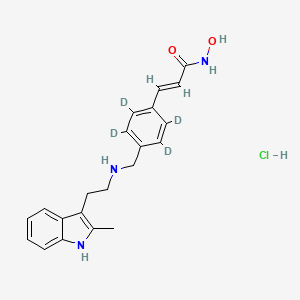

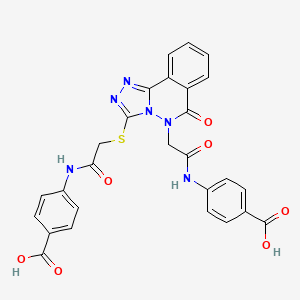

![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)


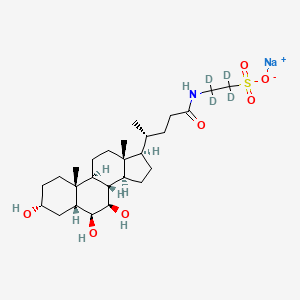
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
